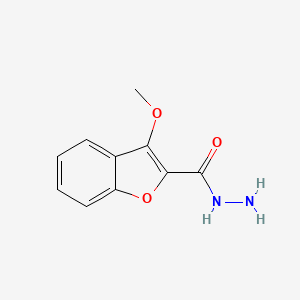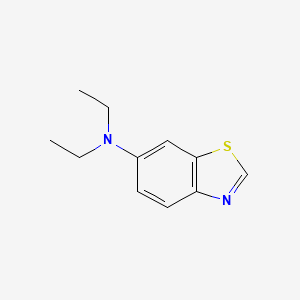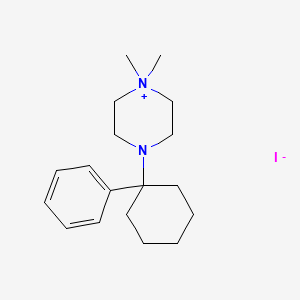
1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide is a chemical compound known for its role as a non-selective nicotinic acetylcholine receptor agonist. This compound is often used in scientific research to study the roles of nicotinic acetylcholine receptors in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide typically involves the reaction of 1-phenylcyclohexylamine with 1,1-dimethyl-4-piperidone in the presence of an iodinating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated purification systems ensures high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazinium derivatives
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide is widely used in scientific research due to its ability to activate nicotinic acetylcholine receptors. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms.
Biology: Employed in studies of neurotransmitter systems and receptor functions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of diagnostic tools for diseases like pheochromocytoma
Wirkmechanismus
The compound exerts its effects by binding to nicotinic acetylcholine receptors, leading to their activation. This activation results in the opening of ion channels, allowing the flow of ions such as sodium and calcium into the cell. The influx of these ions triggers various intracellular signaling pathways, ultimately leading to physiological responses such as muscle contraction or neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyl-4-phenylpiperazinium iodide
- N,N-Dimethyl-N’-phenylpiperazinium iodide
- N1-acetyl-N4-dimethyl-piperazinium iodide
Uniqueness
1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide is unique due to its specific action on ganglia and adrenal medullary tissue, making it particularly useful in the diagnosis of pheochromocytoma. Its structure also allows for selective binding to certain subtypes of nicotinic acetylcholine receptors, providing a valuable tool for studying these receptors in detail .
Eigenschaften
CAS-Nummer |
74038-12-3 |
|---|---|
Molekularformel |
C18H29IN2 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
1,1-dimethyl-4-(1-phenylcyclohexyl)piperazin-1-ium;iodide |
InChI |
InChI=1S/C18H29N2.HI/c1-20(2)15-13-19(14-16-20)18(11-7-4-8-12-18)17-9-5-3-6-10-17;/h3,5-6,9-10H,4,7-8,11-16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YBDSZLXZOFPIJM-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCN(CC1)C2(CCCCC2)C3=CC=CC=C3)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


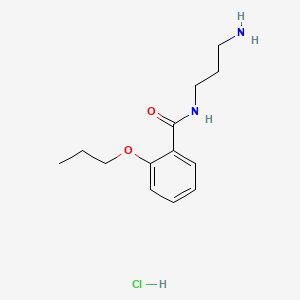

![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
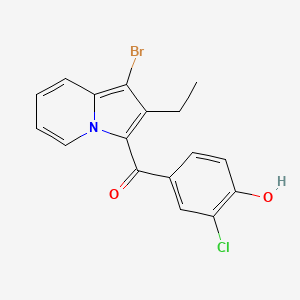

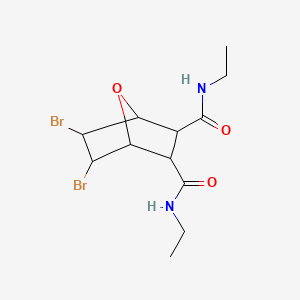
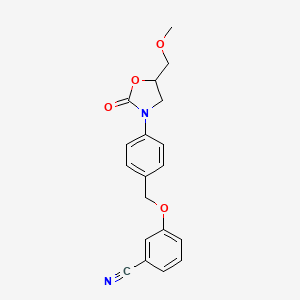

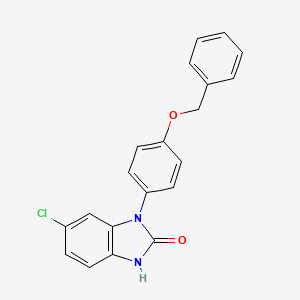
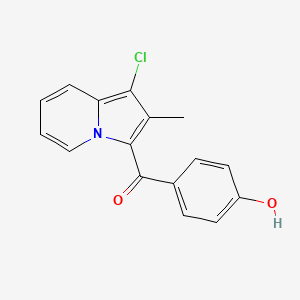
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
